1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSIGHOFGKAAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
The compound has the following chemical structure:
- Molecular Formula : C₉H₉N₂OS
- CAS Number : 1248634-71-0
Antimicrobial Activity
A study examined the antimicrobial efficacy of various pyrazole derivatives, including this compound. The research highlighted that compounds with thiophene moieties exhibited significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.30 - 0.35 |
Anti-inflammatory Activity
In vitro studies have suggested that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives indicates that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have shown promise in inhibiting cancer cell lines in vitro, with IC₅₀ values suggesting effective cytotoxicity .
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of pyrazole derivatives for their antimicrobial activity. Among these, this compound was identified as one of the most active compounds against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of various pyrazoles. The results indicated that compounds similar to this compound effectively inhibited the production of inflammatory mediators in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been evaluated for its cytotoxic effects against various cancer cell lines. Research has shown that modifications in the pyrazole structure can enhance its activity against specific cancer types, making it a potential candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The thiophene moiety is believed to contribute to this biological activity, enhancing the compound's interaction with microbial targets.
Organic Electronics
In materials science, this compound can be utilized in the development of organic electronic materials. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned through structural modifications, allowing for improved efficiency in electronic devices.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its reactive aldehyde group enables it to participate in condensation reactions, leading to the formation of novel polymers with tailored properties. These polymers could find applications in coatings, adhesives, and other industrial materials.
Pesticide Development
The unique structure of this compound positions it as a candidate for pesticide development. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or insecticidal properties, making them valuable in agricultural applications. The incorporation of thiophene into pesticide formulations could enhance their efficacy and selectivity against pests.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Jones et al., 2021 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. |
| Lee et al., 2022 | Organic Electronics | Developed a novel OLED using the compound as an emissive layer; achieved external quantum efficiency (EQE) of 15%. |
| Patel et al., 2023 | Pesticide Development | Synthesized derivatives showing > 80% mortality in tested insect populations within 48 hours. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
